molecular formula C14H12N2 B3270177 anthracene-2,3-diamine CAS No. 5227-67-8

anthracene-2,3-diamine

Cat. No.: B3270177
CAS No.: 5227-67-8
M. Wt: 208.26 g/mol
InChI Key: WCVNBLGKFSZZFU-UHFFFAOYSA-N
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Description

Anthracene-2,3-diamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two amino groups attached to the 2nd and 3rd positions of the anthracene ring. Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene-2,3-diamine typically involves the nitration of anthracene followed by reduction. One common method is the nitration of anthracene to form 2,3-dinitroanthracene, which is then reduced to this compound using reducing agents such as tin and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Anthracene-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrosoanthracene, nitroanthracene, and various substituted anthracene derivatives .

Scientific Research Applications

Anthracene-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of anthracene-2,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with biological macromolecules, affecting their function. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • Anthracene-1,2-diamine
  • Anthracene-2,6-diamine
  • Anthracene-9,10-diamine

Uniqueness

Anthracene-2,3-diamine is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. Compared to other diamine derivatives, it may exhibit different photophysical properties and biological interactions .

Properties

IUPAC Name

anthracene-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVNBLGKFSZZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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